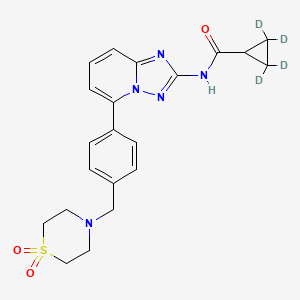

Filgotinib-d4

Beschreibung

Eigenschaften

IUPAC Name |

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-LZMSFWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Filgotinib-d4: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of Filgotinib-d4. This deuterated analog of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, is a critical tool in pharmacokinetic studies and serves as an internal standard for its quantification in biological matrices.

Chemical Properties of this compound

This compound is a stable, isotopically labeled version of Filgotinib. The incorporation of four deuterium atoms into the cyclopropyl moiety provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

| Property | Value |

| Chemical Name | N-(5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-yl)cyclopropane-2,2,3,3-d4-carboxamide[4] |

| Synonyms | GLPG0634-d4[4][5][6] |

| Molecular Formula | C₂₁H₁₉D₄N₅O₃S[4][5] |

| Molecular Weight | 429.5 g/mol [4][5] |

| CAS Number | 2041095-50-3[4][5][6] |

| Appearance | Solid[4] |

| Purity | Typically >99% deuterated forms (d1-d4)[4] |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO[4][5] |

| Storage | Store at -20°C[5] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammation and immune responses.[1][2][3][7] The signaling cascade, known as the JAK-STAT pathway, is a primary target for the treatment of autoimmune diseases like rheumatoid arthritis.[1]

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of inflammatory genes.[7] Filgotinib, by selectively inhibiting JAK1, disrupts this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.[1]

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of Cyclopropane-2,2,3,3-d4-carboxylic acid

A common method for the synthesis of deuterated cyclopropanes involves the reaction of a deuterated malonic ester with a dihaloalkane.

-

Materials: Diethyl malonate-d2, 1,2-dibromoethane, sodium ethoxide, ethanol, hydrochloric acid.

-

Procedure:

-

Diethyl malonate is deuterated at the central carbon by exchange with D₂O under basic conditions to yield diethyl malonate-d2.

-

The deuterated diethyl malonate is then reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium ethoxide, in ethanol. This results in a cyclization reaction to form diethyl cyclopropane-1,1-dicarboxylate-d2.

-

The resulting diester is hydrolyzed to the dicarboxylic acid using a strong acid, such as hydrochloric acid, followed by heating to induce decarboxylation, yielding cyclopropane-2,2,3,3-d4-carboxylic acid.

-

Step 2: Preparation of Cyclopropane-2,2,3,3-d4-carbonyl chloride

The deuterated carboxylic acid is then converted to the more reactive acid chloride.

-

Materials: Cyclopropane-2,2,3,3-d4-carboxylic acid, thionyl chloride.

-

Procedure:

-

Cyclopropane-2,2,3,3-d4-carboxylic acid is reacted with an excess of thionyl chloride, often with gentle heating.

-

The reaction mixture is then distilled to remove excess thionyl chloride and isolate the cyclopropane-2,2,3,3-d4-carbonyl chloride.

-

Step 3: Synthesis of the Filgotinib Core Intermediate

The synthesis of the non-deuterated core of Filgotinib has been described in the literature and generally involves a multi-step process. A representative final step to produce the amine intermediate is a Suzuki coupling.

-

Materials: 5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, (4-((1,1-dioxidothiomorpholino)methyl)phenyl)boronic acid, palladium catalyst, base, solvent.

-

Procedure:

-

5-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is coupled with (4-((1,1-dioxidothiomorpholino)methyl)phenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., dioxane/water).

-

The reaction is heated to drive it to completion.

-

The product, 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, is isolated and purified.

-

Step 4: Final Amidation to Yield this compound

The final step is the coupling of the deuterated cyclopropanecarbonyl chloride with the Filgotinib core intermediate.

-

Materials: 5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine, cyclopropane-2,2,3,3-d4-carbonyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

The Filgotinib core intermediate is dissolved in a suitable solvent and cooled in an ice bath.

-

A non-nucleophilic base is added, followed by the dropwise addition of cyclopropane-2,2,3,3-d4-carbonyl chloride.

-

The reaction is stirred and allowed to warm to room temperature.

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The final product, this compound, is purified by chromatography.

-

Experimental Protocol: Quantification of Filgotinib in Rat Plasma using LC-MS/MS

This compound is an ideal internal standard for the quantification of Filgotinib in biological samples due to its similar chemical properties and distinct mass. The following is a representative protocol for a validated LC-MS/MS method.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 50 µL of rat plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (in methanol).

-

Add 500 µL of ethyl acetate.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

-

LC System: A standard HPLC system.

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 50 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 20:80 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Filgotinib: m/z 426.3 → 291.3

-

This compound: m/z 430.3 → 295.3

-

3. Data Analysis

-

The peak area ratio of Filgotinib to this compound is used to construct a calibration curve from standards of known concentrations.

-

The concentration of Filgotinib in the unknown samples is determined from this calibration curve.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. WO2020201975A2 - Novel process for the preparation of filgotinib and intermediates thereof - Google Patents [patents.google.com]

- 7. Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O - Chemical Science (RSC Publishing) [pubs.rsc.org]

Filgotinib-d4: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib-d4 is the deuterated form of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of the primary application of this compound in research, focusing on its role as an internal standard in bioanalytical methods for the quantification of Filgotinib in biological matrices. This guide is intended for researchers, scientists, and drug development professionals who are involved in pharmacokinetic, toxicokinetic, and other studies requiring precise measurement of Filgotinib concentrations.

The stability and unique mass of this compound make it an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision by correcting for variability in sample preparation and instrument response.

Core Application: Internal Standard in Bioanalytical Assays

The predominant use of this compound in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Filgotinib in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The co-elution of the analyte and its SIL-IS allows for the mitigation of matrix effects and compensates for any loss of analyte during sample processing, thereby enhancing the accuracy and precision of the quantification.

Signaling Pathway of Filgotinib

Filgotinib is a selective inhibitor of the JAK1 signaling pathway, which is crucial in the inflammatory processes associated with autoimmune diseases. The diagram below illustrates the simplified JAK-STAT signaling pathway and the point of intervention by Filgotinib.

Experimental Protocols

The quantification of Filgotinib in biological matrices typically involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection. This compound is introduced at the beginning of the sample preparation phase.

Sample Preparation

The goal of sample preparation is to extract Filgotinib and this compound from the biological matrix and remove interfering substances. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-Phase Extraction (SPE) Protocol

A detailed SPE protocol for the extraction of Filgotinib from human plasma has been described.[1]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (125 ng/mL deuterated Filgotinib in an appropriate solvent).[1]

-

Add 400 µL of 2% formic acid in water.[1]

-

Centrifuge the samples.

-

Load the supernatant onto an SPE plate.

-

Wash the SPE plate with 400 µL of 2% formic acid in water, followed by 400 µL of methanol:water (1:1, v/v).[1]

-

Elute the analytes twice with 300 µL of 2% ammonium hydroxide.[1]

-

Evaporate the eluate to dryness at 40°C under a stream of nitrogen.[1]

-

Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

A general LLE protocol involves the following steps:

-

Spike the biological sample with this compound internal standard.

-

Add an immiscible organic solvent (e.g., ethyl acetate) to the sample.[2]

-

Vortex to facilitate the transfer of the analytes into the organic layer.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent and reconstitute the residue for analysis.

Protein Precipitation (PPT) Protocol

PPT is a simpler and faster method for sample preparation.

-

Add this compound internal standard to the plasma sample.

-

Add a precipitating agent, such as acetonitrile or methanol, to the sample.[3]

-

Vortex to precipitate the proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the analytes for injection into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Filgotinib using this compound as an internal standard.

Data Presentation

The following tables summarize the quantitative data for bioanalytical methods used in Filgotinib research.

Table 1: Sample Preparation and Chromatographic Conditions

| Parameter | Method 1 (SPE)[1] | Method 2 (LLE)[2] |

| Biological Matrix | Human Plasma | Rat Plasma |

| Sample Volume | 100 µL | Not Specified |

| Internal Standard | Deuterated Filgotinib | Tofacitinib |

| IS Concentration | 125 ng/mL | Not Specified |

| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Extraction Solvent | 2% Ammonium Hydroxide | Ethyl Acetate |

| LC Column | Not Specified | Gemini C18 |

| Mobile Phase | Not Specified | 0.2% Formic Acid:Acetonitrile (20:80, v/v) |

| Flow Rate | Not Specified | 0.9 mL/min |

| Retention Time | 1.3 min | ~1.31 min |

Table 2: Mass Spectrometry Parameters and Method Performance

| Parameter | Method 1 (SPE)[1] | Method 2 (LLE)[2] |

| Mass Spectrometer | SCIEX API3000 | Not Specified |

| Ionization Mode | Positive | Not Specified |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Filgotinib m/z Transition | Not Specified | 426.3 → 291.3 |

| This compound m/z Transition | Not Specified | Not Applicable |

| Calibration Range | 3.00–750 ng/mL | 0.78–1924 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 0.78 ng/mL |

Note: The exact m/z transition for this compound and other MS parameters like collision energy and declustering potential are instrument-dependent and require optimization during method development. These values are not consistently reported in the literature.

Conclusion

This compound is a critical reagent in the research and development of Filgotinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays is fundamental to obtaining high-quality pharmacokinetic and other quantitative data. The methodologies outlined in this guide provide a framework for the accurate and precise quantification of Filgotinib in biological matrices, which is essential for advancing our understanding of this important therapeutic agent. Researchers should note that while general protocols are provided, specific parameters, particularly for mass spectrometry, may require optimization based on the instrumentation and specific requirements of the study.

References

- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Filgotinib-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and application of Filgotinib-d4 as an internal standard in the bioanalysis of the Janus kinase 1 (JAK1) inhibitor, Filgotinib. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data to support its use in regulated and non-regulated laboratory environments.

Introduction: The Role of Deuterated Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a complex biological matrix. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated analog of Filgotinib, serves as an excellent internal standard for several key reasons:

-

Physicochemical Similarity: this compound is chemically and physically almost identical to Filgotinib. This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

-

Co-elution: Due to its structural similarity, this compound co-elutes with Filgotinib during chromatographic separation. This is critical for compensating for matrix effects, which are variations in ionization efficiency caused by other components in the sample matrix.

-

Mass Differentiation: The deuterium atoms in this compound give it a higher mass than Filgotinib. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling separate quantification.

-

Correction for Variability: By adding a known amount of this compound to each sample at the beginning of the analytical workflow, any variability introduced during sample processing (e.g., extraction losses, injection volume variations) will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out these sources of error and leading to more robust and reliable results.

Mechanism of Action of Filgotinib: The JAK-STAT Pathway

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical pathway in the inflammatory process. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then move into the cell nucleus and trigger the transcription of genes involved in inflammation. By selectively inhibiting JAK1, Filgotinib blocks this signaling cascade, reducing the production of pro-inflammatory cytokines.

Figure 1. Filgotinib's inhibition of the JAK1-STAT signaling pathway.

Bioanalytical Method Using this compound

The following sections describe a representative experimental protocol for the quantification of Filgotinib in human plasma using this compound as an internal standard by LC-MS/MS.

Experimental Workflow

The general workflow for the bioanalytical method is as follows:

Figure 2. General workflow for the bioanalysis of Filgotinib.

Detailed Experimental Protocol

This protocol is a composite based on published methods for Filgotinib analysis.

3.2.1. Materials and Reagents

-

Filgotinib reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3.2.2. Stock and Working Solutions

-

Prepare stock solutions of Filgotinib and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions of Filgotinib for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

3.2.3. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound working solution.

-

Vortex mix the samples.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

3.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Filgotinib: m/z 426.2 -> 291.1this compound: m/z 430.2 -> 295.1 |

Quantitative Data and Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Filgotinib | 1 - 1000 | > 0.99 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 85 - 115 | < 20 | 85 - 115 | < 20 |

| Low QC | 3 | 85 - 115 | < 15 | 85 - 115 | < 15 |

| Mid QC | 100 | 85 - 115 | < 15 | 85 - 115 | < 15 |

| High QC | 800 | 85 - 115 | < 15 | 85 - 115 | < 15 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Filgotinib | Low | > 80 | 85 - 115 |

| Filgotinib | High | > 80 | 85 - 115 |

| This compound | - | > 80 | 85 - 115 |

Table 4: Stability

| Stability Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw (3 cycles) | - | ± 15% |

| Bench-top (at room temp) | 4 hours | ± 15% |

| Long-term (at -80°C) | 30 days | ± 15% |

| Post-preparative (in autosampler) | 24 hours | ± 15% |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative bioanalysis of Filgotinib in complex biological matrices. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation and analysis, leading to high-quality data that meets regulatory standards. The detailed protocol and performance data presented in this guide can be adapted by researchers and drug development professionals to establish and validate a sensitive and accurate LC-MS/MS method for Filgotinib quantification in their own laboratories.

In-Depth Technical Guide to Filgotinib-d4: Physical, Chemical, and Analytical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Filgotinib-d4. The information is intended to support research and development activities, including pharmacokinetic studies and bioanalytical method development.

Core Physical and Chemical Properties

This compound is the deuterated analog of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. The incorporation of four deuterium atoms on the cyclopropane moiety makes it an ideal internal standard for mass spectrometry-based quantification of Filgotinib.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below. Data for the non-deuterated parent compound, Filgotinib, are provided for comparison where available.

| Property | This compound | Filgotinib (for comparison) |

| Molecular Formula | C₂₁H₁₉D₄N₅O₃S[1][2] | C₂₁H₂₃N₅O₃S[3][4] |

| Molecular Weight | 429.5 g/mol [1][2] | 425.5 g/mol [3][4] |

| CAS Number | 2041095-50-3[1][2] | 1206161-97-8[3] |

| Appearance | A solid[2] | Crystalline solid[5] |

| Purity | >99.00%[2] | ≥98%[5] |

| Solubility | Soluble in Acetonitrile:Methanol (1:1) and DMSO[6] | Soluble in DMSO and Dimethylformamide (~15 mg/mL)[5] |

| Melting Point | Not available | 229 - 231°C |

| Storage | Store at -20°C[2] | -20°C[5] |

Synthesis and Mechanism of Action

Proposed Synthesis of this compound

Mechanism of Action: JAK1 Inhibition

Filgotinib is a selective inhibitor of Janus kinase 1 (JAK1)[6][7][9]. JAKs are intracellular tyrosine kinases that mediate signaling downstream of cytokine receptors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for immune and inflammatory responses. By selectively inhibiting JAK1, Filgotinib blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. This targeted action modulates the inflammatory response in autoimmune diseases.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Filgotinib in biological matrices, such as plasma. The following is a representative experimental protocol for a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay.

LC-MS/MS Method for Filgotinib Quantification

This protocol is a composite based on several published methods for the analysis of Filgotinib[10][11][12][13][14].

3.1.1. Sample Preparation (Plasma)

-

Aliquoting: Transfer 50-100 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 20 µL of 125 ng/mL) to each tube.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often containing 0.1-0.2% formic acid), typically at a 3:1 or 4:1 ratio to the plasma volume.

-

Vortexing: Vortex the samples for 2-5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 rpm) for 10-20 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

-

Injection: Inject an aliquot (e.g., 5-20 µL) of the final extract into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., Gemini C18, Hypersil Gold C18) is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol). A common isocratic mobile phase is a 20:80 (v/v) mixture of 0.2% formic acid and acetonitrile[10][12].

-

Flow Rate: Typically in the range of 0.3-0.9 mL/min[10][11][12][13].

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3.1.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: The precursor ion would be approximately m/z 430.3. The product ion would likely be the same as the non-deuterated form (m/z 291.3) if the fragmentation does not involve the deuterated cyclopropane ring. Specific optimization of the transition for this compound is required.

Experimental Workflow: Pharmacokinetic Study

This compound is a critical tool in pharmacokinetic (PK) studies to accurately determine the concentration-time profile of Filgotinib in a biological system. A typical workflow for a preclinical or clinical PK study is outlined below.

References

- 1. glpbio.com [glpbio.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Filgotinib synthesis - chemicalbook [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | CAS 2041095-50-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of an HPLC-MS/MS method for the determination of filgotinib, a selective Janus kinase 1 inhibitor: Application to a metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry: Validation and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

Filgotinib-d4 (CAS: 2041095-50-3): A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Filgotinib-d4, the deuterated internal standard for the selective JAK1 inhibitor, Filgotinib. Designed for researchers, scientists, and drug development professionals, this document details its physicochemical properties, mechanism of action, synthesis, and analytical applications.

Physicochemical Properties and Identification

This compound is a stable, isotopically labeled form of Filgotinib, primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms provides a distinct mass difference, facilitating precise quantification of the parent compound in complex biological matrices.

| Property | Value | Reference |

| CAS Number | 2041095-50-3 | N/A |

| Chemical Formula | C₂₁H₁₉D₄N₅O₃S | N/A |

| Molecular Weight | 429.53 g/mol | N/A |

| Synonyms | GLPG0634-d4, N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1][2][3]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide | N/A |

| Purity | ≥99% deuterated forms (d1-d4) | N/A |

| Appearance | Solid | N/A |

Mechanism of Action: Selective JAK1 Inhibition

Filgotinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[4] The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These kinases are integral to the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.

Filgotinib's therapeutic efficacy stems from its preferential inhibition of JAK1. This selectivity is thought to provide a favorable safety profile compared to less selective pan-JAK inhibitors, as JAK2 is crucial for erythropoiesis and thrombopoiesis, and JAK3 is involved in lymphocyte development and function. By inhibiting JAK1, Filgotinib effectively blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby downregulating the expression of inflammatory mediators.

| Target | IC₅₀ (nM) | Reference |

| JAK1 | 10 | [6][7] |

| JAK2 | 28 | [6][7] |

| JAK3 | 810 | [6][7] |

| TYK2 | 116 | [6][7] |

JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression. Filgotinib's inhibition of JAK1 disrupts this cascade.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Filgotinib.

Experimental Protocols

Synthesis of Filgotinib

While a specific protocol for the synthesis of this compound is not publicly detailed, it is presumed to follow a similar route to that of Filgotinib, utilizing a deuterated starting material. A common method for synthesizing Filgotinib involves the following key steps:

-

Condensation and Cyclization: 2-aminopyridine undergoes condensation with ethoxycarbonyl isothiocyanate to form a thiourea intermediate. This intermediate is then cyclized with hydroxylamine hydrochloride to yield the pyridyl aminotriazole core structure.

-

Amidation: The aminotriazole is acylated with cyclopropanecarbonyl chloride to form the cyclopropyl amide moiety.[8][9]

-

Suzuki Coupling: The resulting intermediate is coupled with a boronic acid derivative containing the thiomorpholine dioxide side chain via a Suzuki coupling reaction to yield Filgotinib.[8]

For the synthesis of this compound, it is hypothesized that deuterated cyclopropanecarbonyl chloride (cyclopropane-2,2,3,3-d4-carbonyl chloride) would be used in the amidation step.

Quantification of Filgotinib in Biological Matrices using LC-MS/MS

This compound serves as an ideal internal standard for the accurate quantification of Filgotinib in plasma samples. The following is a representative protocol based on published methods.[1][3][10]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma, add a known concentration of this compound as the internal standard.

-

Add 150 µL of methanol to precipitate the plasma proteins.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., Shim-pack Scepter C18-120) is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of water and methanol containing 0.1% formic acid is employed.[10]

-

Flow Rate: A typical flow rate is 0.2 mL/min.[10]

3. Tandem Mass Spectrometry

-

Ionization: Positive electrospray ionization (ESI+) is used.[10]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific parent-to-daughter ion transitions for both Filgotinib and this compound.

-

Filgotinib: m/z 426.3 → 291.3[1]

-

This compound: m/z 430.3 → 295.3 (projected)

-

| Parameter | Setting | Reference |

| Chromatographic Column | Gemini C18 | [1] |

| Mobile Phase | 0.2% Formic acid in water : Acetonitrile (20:80, v/v) | [1] |

| Flow Rate | 0.9 mL/min | [1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| MRM Transition (Filgotinib) | m/z 426.3 → 291.3 | [1] |

| MRM Transition (Internal Standard - Tofacitinib) | m/z 313.2 → 149.2 | [1] |

| Calibration Range | 0.78 - 1924 ng/mL | [1] |

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of Filgotinib in plasma using this compound as an internal standard.

Pharmacokinetics of Filgotinib

Understanding the pharmacokinetic profile of Filgotinib is crucial for its development and clinical use. Filgotinib is rapidly absorbed after oral administration and is metabolized to an active primary metabolite, GS-829845.[4] This metabolite also exhibits a preferential JAK1 selectivity profile.[4]

| Parameter | Filgotinib | GS-829845 (Metabolite) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | ~5 hours | N/A |

| Terminal Elimination Half-life | 4.9 - 10.7 hours | 19.6 - 27.3 hours | [4] |

| Plasma Protein Binding | < 60% | < 60% | [4] |

| Elimination | Primarily metabolized | > 80% eliminated in urine | [4] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Filgotinib in preclinical and clinical research. Its stable isotopic labeling ensures reliable results in bioanalytical assays, supporting the development and therapeutic monitoring of this selective JAK1 inhibitor. This guide provides a foundational understanding of this compound's properties, mechanism of action, and application in analytical methodologies, serving as a valuable resource for the scientific community.

References

- 1. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, filgotinib in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Filgotinib: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. glpbio.com [glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. How is Filgotinib synthesised?_Chemicalbook [chemicalbook.com]

- 9. Filgotinib synthesis - chemicalbook [chemicalbook.com]

- 10. Simultaneous Quantification of Filgotinib and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated standards in pharmacokinetic analysis

An In-Depth Technical Guide to the Application of Deuterated Standards in Pharmacokinetic Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the domain of pharmacokinetics (PK), the precise quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), represents the gold standard for quantitative bioanalysis.[1] This guide provides a comprehensive technical overview of the core principles, experimental workflows, and significant advantages of employing deuterated internal standards. It details experimental protocols, presents comparative quantitative data, and addresses potential challenges to ensure the generation of robust, reliable, and regulatory-compliant pharmacokinetic data.

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen.[1] This substitution results in a compound that is chemically and physically almost identical to the analyte but possesses a distinct molecular weight, allowing it to be differentiated by a mass spectrometer.[1][2]

The foundational principle behind their use is isotope dilution mass spectrometry . A known quantity of the deuterated standard is added to a biological sample at the earliest stage of processing.[3] Because the deuterated standard and the analyte have nearly identical physicochemical properties, they behave in the same manner during every step of the analytical process, including:

-

Extraction and Sample Cleanup: Both compounds exhibit the same recovery efficiency during protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1]

-

Chromatographic Separation: They co-elute during liquid chromatography.[2]

-

Mass Spectrometric Ionization: They experience the same degree of ion suppression or enhancement caused by the sample matrix.[4]

By measuring the peak area ratio of the analyte to the known amount of the deuterated internal standard, any variability introduced during the workflow is effectively normalized, leading to highly accurate and precise quantification.[4][5]

Key Advantages Over Structural Analog Standards

The use of deuterated standards offers significant scientific and regulatory advantages over older methods that use structural analogs (compounds that are chemically similar but not identical) as internal standards.

-

Superior Matrix Effect Compensation: Matrix effect—the suppression or enhancement of ionization by co-eluting components from the biological sample—is a primary source of analytical variability.[4] Since a deuterated standard co-elutes and has the same ionization efficiency as the analyte, it accurately tracks and corrects for these matrix-induced fluctuations.[6] Structural analogs may have different retention times and ionization efficiencies, leading to incomplete and variable compensation.[6]

-

Correction for Inter-individual Variability: Biological matrices like plasma can vary significantly between individuals. A study on the drug lapatinib demonstrated that while both deuterated and non-isotope-labeled internal standards performed adequately in pooled plasma, only the deuterated standard could correct for the high inter-individual variability in drug recovery from patient plasma samples.[7]

-

Enhanced Precision and Accuracy: By minimizing variability from multiple sources, deuterated standards lead to bioanalytical methods with superior precision (reproducibility) and accuracy (closeness to the true value).[8]

-

Regulatory Acceptance: Regulatory bodies, including the European Medicines Agency (EMA), strongly recommend and prefer the use of SIL-IS for bioanalytical methods supporting regulatory submissions due to the enhanced reliability of the resulting data.[4]

Quantitative Data Presentation

The following tables summarize quantitative data from studies that directly compare the performance of deuterated internal standards against structural analogs, highlighting the improvements in data quality.

Table 1: Performance Comparison for the Anticancer Agent Kahalalide F

This table presents data from a study that re-evaluated a validated LC-MS/MS assay for Kahalalide F after replacing the original butyric acid analog internal standard with a stable isotope-labeled (D8) internal standard.

| Parameter | Structural Analog IS | Deuterated (SIL) IS | Improvement |

| Mean Bias (%) | 96.8% | 100.3% | Accuracy improved to be statistically insignificant from the true value (p=0.5) |

| Standard Deviation (%) | 8.6% | 7.6% | Variance was significantly lower (p=0.02), indicating improved precision |

| Sample Size (n) | 284 | 340 | - |

| Data sourced from a study on the depsipeptide anticancer agent Kahalalide F.[6] |

Table 2: Recovery of Lapatinib from Plasma of Different Donors

This table illustrates the significant inter-individual variability in drug recovery from patient plasma and the necessity of a co-eluting internal standard to correct for it. The recovery of lapatinib, a highly plasma protein-bound drug, varied substantially between individuals.

| Matrix Source | Analyte Recovery Range (%) | Fold Variation |

| Healthy Donor Plasma (n=6) | 29% - 70% | 2.4-fold |

| Cancer Patient Plasma (n=6) | 16% - 56% | 3.5-fold |

| Data from a study demonstrating the essential role of a stable isotope-labeled internal standard for correcting recovery variability.[9] |

Experimental Protocols

General Bioanalytical Workflow for Pharmacokinetic Studies

This protocol outlines the typical steps for quantifying a drug in human plasma using a deuterated internal standard and LC-MS/MS.

-

Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh the analyte reference standard and dissolve it in a suitable organic solvent (e.g., DMSO, Methanol).[10]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh the deuterated internal standard and dissolve it in a suitable solvent.[10]

-

Calibration and QC Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution. These will be used to spike blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.[10]

-

-

Sample Preparation (Protein Precipitation Example):

-

Aliquot 100 µL of study samples, calibration standards, and QC samples into a 96-well plate.

-

Add 20 µL of the deuterated internal standard working solution to all wells except for the blank matrix samples.

-

Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the prepared sample onto a suitable reverse-phase HPLC or UPLC column (e.g., C18). Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from other matrix components. Ensure the method results in the co-elution of the analyte and the deuterated internal standard.[1]

-

Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the deuterated standard to ensure sensitive and specific detection.[1]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard for each sample.[1]

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]

-

Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the PK study samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Protocol for Assessing Isotopic Crosstalk

Isotopic crosstalk occurs when the signal from the analyte contributes to the signal of the deuterated internal standard. This protocol helps quantify this potential interference.

-

Sample Preparation:

-

Prepare a series of calibration standards of the unlabeled analyte in the blank biological matrix. Do not add the deuterated internal standard.

-

Prepare a "zero sample" containing only the blank matrix.

-

-

Analysis:

-

Analyze the samples using the established LC-MS/MS method.

-

In each sample, monitor the MRM transition specific to the deuterated internal standard .

-

-

Data Evaluation:

-

Calculate the peak area of any signal observed in the internal standard's MRM channel for each calibration standard.

-

Plot this peak area against the concentration of the unlabeled analyte.

-

A linear relationship indicates the presence of isotopic crosstalk. The percentage of crosstalk can be estimated by comparing the signal in the IS channel at the highest analyte concentration to the signal of the IS in a sample containing only the IS at its working concentration.[11]

-

Potential Challenges and Mitigation Strategies

While deuterated standards are superior, they are not without potential pitfalls. Awareness of these issues is crucial during method development.

-

Isotopic Crosstalk/Interference: This can arise from two sources: the natural isotopic abundance of elements (e.g., ¹³C) in the analyte contributing to the IS mass channel, or the presence of unlabeled analyte as an impurity in the deuterated standard material.[11]

-

Mitigation: Synthesize the deuterated standard with a sufficient mass increase (ideally ≥ 4 Da) and high isotopic purity.[11] The protocol in section 5.2 can be used to assess the extent of the issue.

-

-

Deuterium Exchange: Deuterium atoms placed on unstable positions (e.g., on heteroatoms like O, N, or S) can exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label.[11]

-

Mitigation: During synthesis, place deuterium labels on stable positions like aromatic or aliphatic carbons.[12] If exchange is suspected, perform stability tests by incubating the standard in the matrix at various pH levels and temperatures and monitoring for any decrease in the deuterated signal over time.[11] Using ¹³C or ¹⁵N labeled standards can also prevent this issue, though they are often more expensive.[11]

-

-

Chromatographic Isotope Effects: In some cases, particularly with a high degree of deuteration, the deuterated standard may exhibit a slightly different chromatographic retention time than the analyte.[10] If this separation is significant, the two compounds may experience different matrix effects, compromising the accuracy of correction.

-

Mitigation: This is less common but should be monitored during method development. Limiting the number of deuterium labels to the minimum required for a clear mass shift can help.

-

Visualizations: Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and logical principles described in this guide.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Logical flow showing how a deuterated IS corrects for analytical variability.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejbps.com [ejbps.com]

- 5. Quantitative analysis of the novel depsipeptide anticancer drug Kahalalide F in human plasma by high-performance liquid chromatography under basic conditions coupled to electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC–MS/MS analysis [agris.fao.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotopic Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling with deuterium, the strategic substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D), has emerged as a transformative tool in modern pharmaceutical sciences. This subtle atomic alteration can profoundly enhance a drug candidate's metabolic profile, safety, and efficacy by strengthening the carbon-hydrogen bond.[1][2] This guide delves into the core principles of deuterium labeling, provides detailed experimental methodologies, and explores its significant impact on the landscape of drug discovery and development.

Core Principles of Deuterium Isotopic Labeling

The fundamental principle underpinning the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and possesses a higher activation energy for cleavage than a corresponding carbon-hydrogen (C-H) bond.[1][3] Consequently, if the cleavage of a C-H bond is the rate-limiting step in a molecule's metabolism—often mediated by enzymes like the cytochrome P450 (CYP450) family—replacing that hydrogen with deuterium can significantly slow down the metabolic process.[1][4]

This controlled modulation of metabolism can lead to several advantageous outcomes:

-

Improved Pharmacokinetics: By reducing the rate of metabolism, deuterium labeling can lead to a longer drug half-life, increased plasma exposure (Area Under the Curve or AUC), and potentially a lower or less frequent dosing regimen.[2][5][6]

-

Enhanced Safety Profile: Deuteration can redirect metabolic pathways away from the formation of toxic metabolites, thereby reducing the risk of adverse effects.[7][8]

-

Increased Efficacy: By maintaining therapeutic concentrations for a longer duration, the efficacy of a drug can be improved.[5]

-

Reduced Drug-Drug Interactions: Modifying the metabolic pathway can also minimize the potential for interactions with other co-administered drugs.[9][10]

The strategic placement of deuterium is crucial. It is most effective at "soft spots" on a molecule, which are positions susceptible to metabolic attack.[11]

Key Applications in Drug Development

The application of deuterium labeling spans various stages of drug development, from discovery to clinical application.

-

Lead Optimization: During the lead optimization phase, deuterium can be incorporated to improve the metabolic stability of promising compounds, turning a previously non-viable candidate into a potential drug.[11]

-

Life Cycle Management: Deuterating an existing drug, a strategy known as "deuterium switching," can lead to a new chemical entity with improved properties, extending the product's life cycle.[11] The first FDA-approved deuterated drug, deutetrabenazine (Austedo®) , is a prime example of this, offering an improved pharmacokinetic profile over its non-deuterated counterpart for treating chorea associated with Huntington's disease and tardive dyskinesia.[7][8]

-

De Novo Drug Design: Increasingly, deuterium is being incorporated into novel drug candidates from the outset of the design process. Deucravacitinib , an inhibitor of tyrosine kinase 2 (TYK2), was designed with deuterium to enhance its selectivity and pharmacokinetic properties.[2][11]

-

Deuterium-Reinforced Lipids: A novel therapeutic approach involves the use of deuterium-reinforced polyunsaturated fatty acids (D-PUFAs). These lipids are more resistant to lipid peroxidation, a process implicated in various diseases.[12][13][14][15] This strategy holds promise for treating conditions associated with oxidative stress, such as neurodegenerative diseases.[13][14]

Quantitative Impact of Deuteration on Pharmacokinetics

The following tables summarize the impact of deuteration on the pharmacokinetic parameters of select drugs, illustrating the tangible benefits of this strategy.

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change | Reference(s) |

| Tetrabenazine | AUC (Area Under the Curve) | 1 | ~2 | 2x | [7][8] |

| Cmax (Maximum Concentration) | 1 | ~1 | No significant change | [7][8] | |

| Half-life (t½) | ~2 hours | ~4 hours | 2x | [7][8] | |

| Ivacaftor | Intrinsic Clearance (CLint) | 1 | 0.5 | 2x decrease | [2] |

| Rofecoxib | Intrinsic Clearance (CLint) | 1 | 0.33 | 3x decrease | [2] |

Table 1: Comparison of Pharmacokinetic Parameters for Deuterated and Non-Deuterated Drugs.

| Chemotype | Enzyme | Isotope Effect (CLint H/D) | Reference(s) |

| Chemotype 2d (both methyl groups deuterated) | Human Liver Microsomes | 2.9 | [16] |

| Recombinant CYP3A4 | 3.5 | [16] | |

| Recombinant CYP2C19 | 1.8 | [16] |

Table 2: Intrinsic Clearance Deuterium Isotope Effect for a Model Compound with Different CYP Enzymes.

Experimental Protocols

The successful implementation of deuterium labeling relies on robust synthetic and analytical methodologies.

Synthesis of Deuterium-Labeled Compounds

The introduction of deuterium into a molecule can be achieved through various synthetic methods. The choice of method depends on the target position for deuteration, the stability of the substrate, and the desired level of deuterium incorporation.[17]

This method is suitable for introducing deuterium at C-H bonds activated by adjacent functional groups (e.g., carbonyls, aromatic rings).[2][18]

Materials:

-

Substrate (e.g., ketone, aromatic compound)

-

Deuterium source (D₂O or D₂ gas)

-

Catalyst (e.g., Palladium on Carbon (Pd/C), Raney Nickel, Iridium-based catalysts)

-

Anhydrous solvent (e.g., methanol-d4, THF)

-

Reaction vessel (e.g., round-bottom flask, Schlenk tube)

Procedure:

-

Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate (1.0 mmol) in an appropriate deuterated or anhydrous solvent.

-

Catalyst Addition: Add the catalyst (e.g., 10 mol% Pd/C).

-

Deuterium Introduction:

-

Using D₂ gas: Evacuate the vessel and backfill with D₂ gas. Repeat this cycle three times. Maintain a positive pressure of D₂ gas.

-

Using D₂O: Add D₂O (5-10 equivalents) to the reaction mixture.

-

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 120°C) for the required time (monitored by TLC, LC-MS, or NMR).

-

Workup: Upon completion, cool the reaction to room temperature. If a heterogeneous catalyst was used, filter it off. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography.

This approach utilizes a deuterated reducing agent to introduce deuterium at a specific position, often by reducing a carbonyl or an ester.[2]

Materials:

-

Substrate (e.g., ketone, ester)

-

Deuterated reducing agent (e.g., Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄))

-

Anhydrous aprotic solvent (e.g., THF, diethyl ether)

-

Reaction vessel

Procedure:

-

Preparation: Dissolve the substrate (1.0 mmol) in a dry, aprotic solvent under an inert atmosphere.

-

Reagent Addition: Cool the solution to 0°C. Slowly add the deuterated reducing agent (e.g., 1.1 equivalents of NaBD₄) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of D₂O or a deuterated acid at 0°C.

-

Workup: Extract the product with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the product via column chromatography.

Analytical Characterization

Confirming the position and extent of deuterium incorporation is a critical step. The primary analytical techniques for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][19]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer.

-

Data Interpretation: Compare the mass spectrum of the deuterated compound with its non-deuterated analog. The mass shift will indicate the number of deuterium atoms incorporated.

Procedure:

-

¹H NMR: The replacement of a proton with a deuteron leads to the disappearance or significant reduction of the corresponding signal in the ¹H NMR spectrum.[1]

-

²H NMR: This technique directly detects the deuterium nucleus, providing definitive confirmation of its presence and location within the molecule.[20]

-

Quantitative ¹H NMR (qNMR):

-

Sample Preparation: Accurately weigh the deuterated sample and a suitable internal standard and dissolve them in a deuterated NMR solvent.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay.

-

Analysis: Integrate the signal corresponding to the position of deuteration and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.

-

Calculation: The percentage of deuterium incorporation can be calculated from the reduction in the integral of the target proton signal.

-

Visualizing Deuterium Labeling Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in deuterium labeling.

Caption: General experimental workflow for deuterium labeling in drug discovery.

Caption: Impact of the Kinetic Isotope Effect on drug metabolism.

Conclusion

Isotopic labeling with deuterium has firmly established itself as a powerful and versatile strategy in drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. As synthetic and analytical techniques continue to advance, the application of deuterium labeling is expected to expand, offering innovative solutions to long-standing challenges in medicinal chemistry and contributing to the development of the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hwb.gov.in [hwb.gov.in]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isowater.com [isowater.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. primo.uvm.edu [primo.uvm.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 13. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 19. hwb.gov.in [hwb.gov.in]

- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]

Stability of Deuterated Compounds in Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practices for the proper storage and stability assessment of deuterated compounds. These valuable molecules, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are instrumental in a wide array of scientific disciplines. From elucidating metabolic pathways and reaction mechanisms to enhancing the pharmacokinetic profiles of drug candidates, their applications are continually expanding.[1] However, the isotopic substitution that imparts their unique properties can also influence their stability. A thorough understanding of the factors governing their shelf-life and the implementation of robust storage and handling protocols are therefore critical to ensure their quality, integrity, and the reliability of experimental results.

Core Principles of Deuterated Compound Stability

Deuterated compounds are stable, non-radioactive isotopes and do not have a traditional shelf life in the sense of radioactive decay.[2] Their stability is primarily a function of their chemical integrity and isotopic purity over time. The key factors influencing their stability are analogous to those affecting their non-deuterated counterparts: temperature, light, humidity, and oxygen.[1][3]

A primary concern unique to deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange , a reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding environment.[4] This can lead to a decrease in isotopic purity, which is critical for many applications.

The enhanced stability of many deuterated compounds in biological systems is attributed to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can significantly slow down metabolic degradation pathways.[1]

Recommended Storage Conditions

Proper storage is essential to maintain the chemical and isotopic integrity of deuterated compounds. General recommendations include refrigeration, protection from light, and storage in a dry, inert atmosphere.[4]

Table 1: Recommended Storage Conditions for Various Deuterated Compounds

| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |

| General Small Molecules (Solid/Powder) | 2-8°C or -20°C for long-term storage | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow container to equilibrate to room temperature before opening to prevent condensation.[1][3] |

| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | N/A (in sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage.[1][3] |

| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines.[1][3] |

| Deuterated Analytical Standards (in solution) | 2-8°C (short-term) or ≤ -20°C (long-term) | N/A | Amber glass vials | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |

| Lyophilized Powders | As per Certificate of Analysis (often -20°C) | Store in a desiccator | Opaque containers | Prevent moisture absorption.[4] |

Quantitative Stability Data

The following table provides an example of a stability testing framework for a deuterated Active Pharmaceutical Ingredient (API) based on the International Council for Harmonisation (ICH) guidelines.[2][5]

Table 2: ICH Guideline Framework for Long-Term Stability Testing of a Deuterated API

| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Forced degradation studies are also crucial to understand the intrinsic stability of a deuterated compound and to develop stability-indicating analytical methods.[6][7][8][9][10] These studies expose the compound to stress conditions such as acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products.[6][7][8][9][10] The industry-accepted range for degradation in such studies is typically 5-20%.[10]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of deuterated compounds. Such methods must be able to separate the intact compound from any potential degradants and impurities.[1][3]

Stability-Indicating HPLC-UV Method

Objective: To develop a quantitative method to separate and quantify a deuterated API from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Optimization:

-

Aqueous Phase (A): 0.1% formic acid in water.

-

Organic Phase (B): 0.1% formic acid in acetonitrile or methanol.

-

Develop a gradient elution method to ensure separation of the parent compound from any more polar or less polar degradants. A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Ramp to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-31 min: Return to 95% A, 5% B

-

31-35 min: Re-equilibration

-

-

-

Detection: Use a UV detector at a wavelength where the deuterated API and expected degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Forced Degradation Sample Analysis: Analyze samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to confirm that all degradation products are resolved from the parent peak.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

NMR Spectroscopy for Monitoring H-D Exchange

Objective: To assess the isotopic enrichment and monitor for any H/D exchange over time.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the deuterated compound in a suitable, dry deuterated solvent (e.g., DMSO-d6).

-

Add a known amount of an internal standard that is stable under the storage conditions and does not have signals that overlap with the analyte.[11]

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals at the sites of deuteration against the internal standard. This allows for the quantification of any undeuterated species.

-

-

²H (Deuterium) NMR Acquisition:

-

Acquire a ²H NMR spectrum. This will show signals corresponding to the deuterium atoms in the molecule, confirming the positions of deuteration.

-

-

Long-Term Stability Monitoring:

-

Store the NMR sample under defined conditions (e.g., 25°C/60% RH).

-

Acquire ¹H and/or ²H NMR spectra at regular intervals (e.g., 1, 3, 6, 12 months).

-

Monitor for any changes in the integrals, which could indicate H/D exchange or degradation.

-

Visualizations

Factors Influencing the Stability of Deuterated Compounds

Caption: Factors influencing the chemical and isotopic stability of deuterated compounds.

General Workflow for a Stability Testing Program

Caption: General workflow for a stability testing program for deuterated compounds.

Degradation Pathway of Deuterated Chloroform

Caption: Simplified degradation pathway of deuterated chloroform in the presence of oxygen and light.

Conclusion

The utility of deuterated compounds in research and drug development is undeniable. By implementing rigorous storage, handling, and stability testing protocols as outlined in this guide, scientists can ensure the quality and integrity of these critical reagents. Adherence to these principles will lead to more reliable and reproducible results, ultimately accelerating scientific discovery and the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. snscourseware.org [snscourseware.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. asianjpr.com [asianjpr.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Metabolism of Filgotinib and the Potential Role of its Deuterated Form

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filgotinib, a preferential Janus kinase 1 (JAK1) inhibitor, has emerged as a significant therapeutic agent in the management of inflammatory diseases. A thorough understanding of its metabolic fate is paramount for optimizing its clinical application and for the development of next-generation kinase inhibitors. This technical guide provides a comprehensive overview of the metabolism of filgotinib, focusing on its primary active metabolite, GS-829845. Furthermore, we explore the prospective role of deuteration as a strategy to modulate the pharmacokinetic profile of filgotinib, drawing parallels with other deuterated kinase inhibitors. This document is intended to be a core resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways and workflows.

Introduction to Filgotinib and its Mechanism of Action

Filgotinib is an orally administered small molecule that selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of autoimmune and inflammatory conditions.[1] By preferentially targeting JAK1, filgotinib aims to provide therapeutic efficacy while minimizing the side effects associated with the inhibition of other JAK isoforms, such as JAK2 and JAK3, which are more involved in hematopoiesis.[1]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression. Filgotinib's selective inhibition of JAK1 interrupts this cascade, thereby downregulating the inflammatory response.

Metabolism of Filgotinib